Sublimation Vapor Pressure vs. Cr(acac)₃
The equilibrium sublimation vapor pressure of Cr(TMHD)₃ at 423 K (150 °C), a common precursor delivery temperature, is 0.059 Pa (4.4 × 10⁻⁴ Torr) as derived from the Antoine parameters log₁₀(p/Pa) = 14.54 – 6670/T reported by Siddiqi et al. [1]. Under identical temperature conditions, Cr(acac)₃ exhibits a vapor pressure of 443 Pa (3.3 Torr) based on the relation ln(P/Pa) = 39.197 – 15308.5/T [2]. The approximately 7 500‑fold lower vapor pressure of Cr(TMHD)₃ means that its evaporation rate is far more controllable, a decisive advantage for ALD processes where overdosing leads to non‑self‑limiting growth.
| Evidence Dimension | Sublimation vapor pressure at 423 K (150 °C) |
|---|---|
| Target Compound Data | 0.059 Pa (4.4 × 10⁻⁴ Torr) |
| Comparator Or Baseline | Cr(acac)₃: 443 Pa (3.3 Torr) |
| Quantified Difference | Cr(TMHD)₃ vapor pressure is ~7 500‑fold lower |
| Conditions | Knudsen effusion method; Cr(TMHD)₃ data in 350–398 K range, extrapolated to 423 K; Cr(acac)₃ data in 320–476 K range. |
Why This Matters
This large volatility difference directly determines precursor delivery dynamics: Cr(TMHD)₃ enables diffusion‑limited, layer‑by‑layer ALD growth, whereas Cr(acac)₃ risks oversaturation and non‑uniform film deposition in the same reactor configuration.
- [1] Siddiqi, M. A.; Siddiqui, R. A.; Atakan, B. Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)ₙ] Compounds. J. Chem. Eng. Data 2010, 55 (6), 2149–2154. View Source
- [2] MOCVD Precursor Encyclopedia. Cr(acac)₃ – vapor pressure data. www.mocvd-precursor-encyclopedia.de (accessed 2026‑05‑04). View Source
